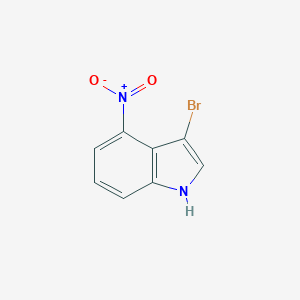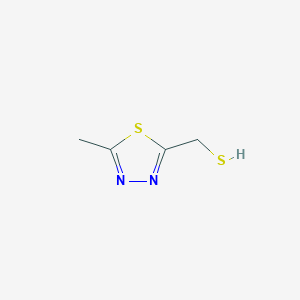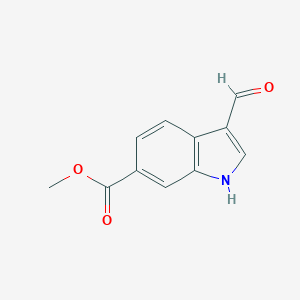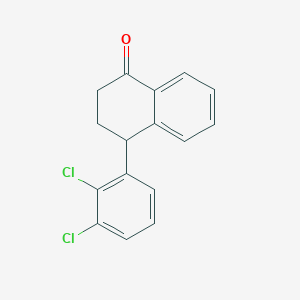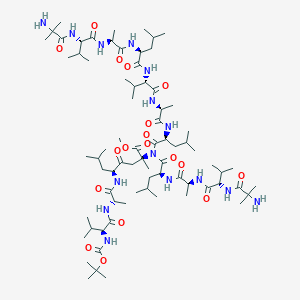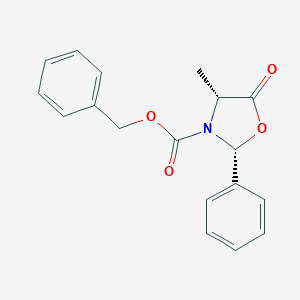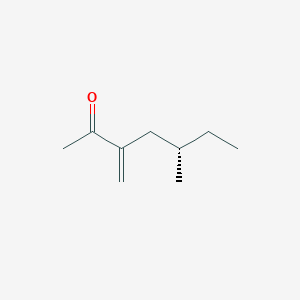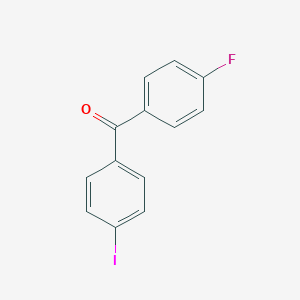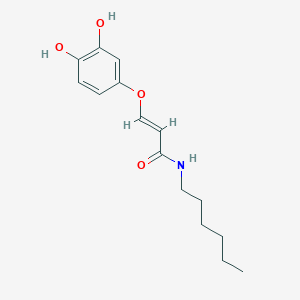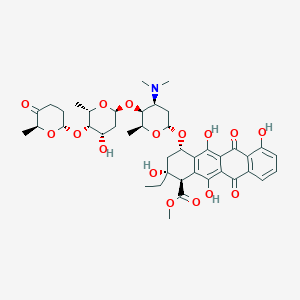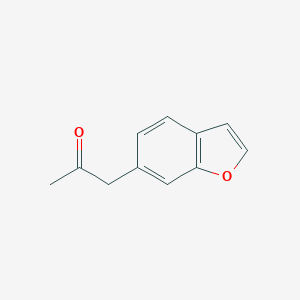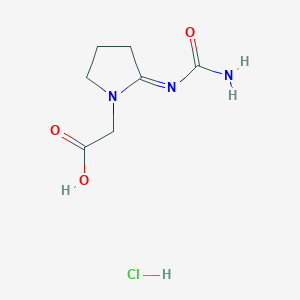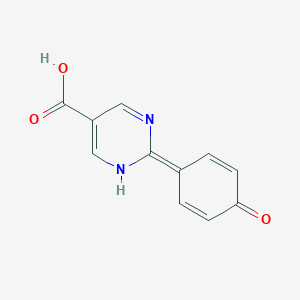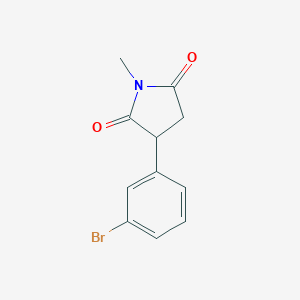
N-Methyl-3-bromophenylsuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-bromophenylsuccinimide (MBP) is a chemical compound that belongs to the class of succinimide derivatives. It is widely used in scientific research as a reagent for the synthesis of various organic compounds. MBP has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties, including its ability to act as an effective inhibitor of certain enzymes.
Mechanism Of Action
The mechanism of action of N-Methyl-3-bromophenylsuccinimide involves its ability to bind to the active site of the enzyme and inhibit its activity. N-Methyl-3-bromophenylsuccinimide forms a reversible complex with the enzyme, which prevents the substrate from binding to the active site. This results in a decrease in the rate of the enzymatic reaction, leading to the inhibition of the enzyme activity.
Biochemical And Physiological Effects
N-Methyl-3-bromophenylsuccinimide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can result in improved cognitive function and memory. N-Methyl-3-bromophenylsuccinimide has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
N-Methyl-3-bromophenylsuccinimide has several advantages for lab experiments. It is a stable and readily available reagent that can be easily synthesized. It has also been extensively studied for its potential pharmacological properties, making it a valuable tool for drug discovery research. However, N-Methyl-3-bromophenylsuccinimide has some limitations as well. It has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on N-Methyl-3-bromophenylsuccinimide. One area of interest is the development of N-Methyl-3-bromophenylsuccinimide-based drugs for the treatment of Alzheimer's disease. Another area of research is the study of N-Methyl-3-bromophenylsuccinimide as a potential inhibitor of other enzymes, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the synthesis of new derivatives of N-Methyl-3-bromophenylsuccinimide could lead to the discovery of compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of N-Methyl-3-bromophenylsuccinimide involves the reaction between N-methylsuccinimide and 3-bromophenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into N-Methyl-3-bromophenylsuccinimide by the addition of a base. The yield of N-Methyl-3-bromophenylsuccinimide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Scientific Research Applications
N-Methyl-3-bromophenylsuccinimide has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has also been studied for its potential pharmacological properties, including its ability to act as an inhibitor of certain enzymes. N-Methyl-3-bromophenylsuccinimide has been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This property of N-Methyl-3-bromophenylsuccinimide makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease.
properties
CAS RN |
139261-88-4 |
|---|---|
Product Name |
N-Methyl-3-bromophenylsuccinimide |
Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10BrNO2/c1-13-10(14)6-9(11(13)15)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3 |
InChI Key |
BEDAORKNVNNLMW-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br |
synonyms |
3-(3-bromophenyl)-1-methyl-2,5-pyrrolidinedione N-methyl-3-bromophenylsuccinimide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



